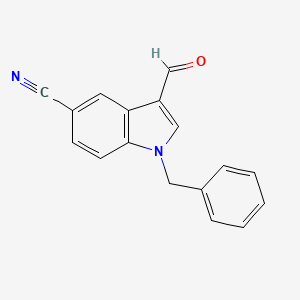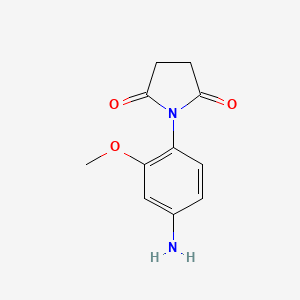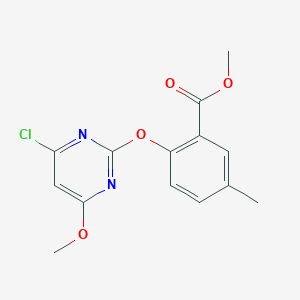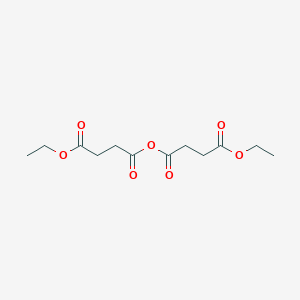![molecular formula C10H14F3NO4 B13894400 Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13894400.png)
Methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-azaspiro[33]heptane-7-carboxylate;2,2,2-trifluoroacetic acid is a compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, forming a spiro linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azaspiro[3.3]heptane-7-carboxylate involves the construction of the spirocyclic scaffold through ring closure reactions. One common method involves the use of 1,3-bis-electrophiles and 1,1-bis-nucleophiles to form the four-membered rings . The reaction conditions typically include the use of solvents like tetrahydrofuran (THF) and bases such as lithium diisopropylamide (LDA) to facilitate the ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
Methyl 2-azaspiro[3.3]heptane-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines for substitution reactions . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives .
科学的研究の応用
Methyl 2-azaspiro[3.3]heptane-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It serves as a ligand for studying protein-ligand interactions.
Medicine: It is investigated for its potential as a drug candidate due to its unique structural properties.
Industry: It is used in the development of new materials with specific properties
作用機序
The mechanism by which Methyl 2-azaspiro[3.3]heptane-7-carboxylate exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows for a unique spatial arrangement of functional groups, which can enhance binding affinity and selectivity towards biological targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity .
類似化合物との比較
Similar Compounds
2-Azetidinecarboxylic acid: Another spirocyclic compound with similar structural features.
2,4-Methanoproline: A rigid amino acid with a spirocyclic scaffold.
2-Aminoisobutyric acid: A sterically constrained amino acid.
Uniqueness
Methyl 2-azaspiro[3.3]heptane-7-carboxylate is unique due to its specific spirocyclic structure, which provides a distinct spatial arrangement of functional groups. This uniqueness can lead to enhanced biological activity and selectivity compared to other similar compounds .
特性
分子式 |
C10H14F3NO4 |
|---|---|
分子量 |
269.22 g/mol |
IUPAC名 |
methyl 2-azaspiro[3.3]heptane-7-carboxylate;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C8H13NO2.C2HF3O2/c1-11-7(10)6-2-3-8(6)4-9-5-8;3-2(4,5)1(6)7/h6,9H,2-5H2,1H3;(H,6,7) |
InChIキー |
CQKIAYOTHNEZOA-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1CCC12CNC2.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 6-[(6-methyl-5-nitroisoquinolin-1-yl)amino]indazole-1-carboxylate](/img/structure/B13894318.png)



![1-[1-(2-chlorophenyl)-1H-imidazol-2-yl]methanamine](/img/structure/B13894350.png)
![tert-Butyl[1-(3,4-dihydro-2H-pyran-2-yl)propoxy]dimethylsilane](/img/structure/B13894354.png)


![[3-(1-Methylindol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B13894372.png)

![(2S,3S)-2-(Diphenylmethyl)-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B13894377.png)



